6,7-Dihydroxyflavone
CAS No.: 38183-04-9
Cat. No.: VC21334875
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 38183-04-9 |
---|---|
Molecular Formula | C15H10O4 |
Molecular Weight | 254.24 g/mol |
IUPAC Name | 6,7-dihydroxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C15H10O4/c16-11-7-14(9-4-2-1-3-5-9)19-15-8-13(18)12(17)6-10(11)15/h1-8,17-18H |
Standard InChI Key | GSAOUZGPXSGVRS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)O |
Chemical Properties and Structure
6,7-Dihydroxyflavone belongs to the flavone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone with hydroxyl groups at the 6 and 7 positions. This specific configuration of hydroxyl groups contributes to its unique biological activities and physicochemical properties.
Basic Chemical Properties
As detailed in chemical databases, 6,7-Dihydroxyflavone possesses the following fundamental properties:
Property | Value |
---|---|
CAS Number | 38183-04-9 |
Chemical Formula | C₁₅H₁₀O₄ |
Molecular Weight | 254.24 g/mol |
IUPAC Name | 6,7-dihydroxy-2-phenyl-1-benzopyran-4-one |
Synonyms | 4H-1-Benzopyran-4-one, 6,7-dihydroxy-2-phenyl- |
Melting Point | 251-254°C |
The compound features a planar structure with two hydroxyl groups positioned adjacently on the A-ring of the flavone structure, which likely contributes to its ability to interact with specific biological targets .
Structural Features
The positioning of hydroxyl groups at the 6 and 7 positions on the flavone backbone distinguishes 6,7-Dihydroxyflavone from other dihydroxyflavone derivatives. This specific structural arrangement is critical to its biological activity, particularly its antimicrobial properties. The adjacent hydroxyl groups may facilitate hydrogen bonding with biological targets, enhancing its binding affinity and specificity.
Antimicrobial Activity
The most extensively documented biological activity of 6,7-Dihydroxyflavone relates to its antimicrobial properties, particularly against resistant bacterial strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).
Synergistic Effects with β-lactam Antibiotics
Research demonstrates that 6,7-Dihydroxyflavone exhibits remarkable synergism with various β-lactam antibiotics against MRSA strains. While the compound itself possesses only weak intrinsic antibacterial activity, it dramatically enhances the efficacy of β-lactams against resistant bacteria .
Antibiotic | Susceptibility Enhancement in MRSA |
---|---|
Methicillin | 8 to 32,800-fold increase |
Cephapirin | 8 to 32,800-fold increase |
Panipenem | 8 to 32,800-fold increase |
Cefotaxime | 8 to 32,800-fold increase |
Oxacillin | FIC indices between 0.251 and 0.504 (synergistic) |
This potent synergistic effect is particularly significant given the global challenge of antimicrobial resistance. The ability to restore effectiveness to previously ineffective antibiotics represents a valuable approach to addressing this crisis .
Comparison with Other Dihydroxyflavones
While 6,7-Dihydroxyflavone demonstrates significant antimicrobial properties, other dihydroxyflavone derivatives with different hydroxylation patterns exhibit distinct biological activities.
Comparative Biological Activities
These differences highlight how subtle changes in hydroxyl group positioning can dramatically alter the biological activity profile of flavonoid compounds, directing them toward entirely different therapeutic applications.
Structure-Activity Relationships
The distinct biological activities of these dihydroxyflavone derivatives suggest important structure-activity relationships:
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The 6,7-dihydroxy configuration appears particularly effective for enhancing β-lactam susceptibility in resistant bacteria.
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The 7,8-dihydroxy pattern confers neuroprotective and anti-inflammatory properties, likely through different binding interactions.
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The 5,7-dihydroxy arrangement facilitates cardiovascular effects through interaction with endothelial nitric oxide synthase.
These observations underscore the importance of precise molecular structure in determining biological activity and highlight the potential for targeted modifications to enhance specific therapeutic properties.
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